molecular formula C10H11ClO3 B1601385 Methyl 3-(chloromethyl)-4-methoxybenzoate CAS No. 36755-02-9

Methyl 3-(chloromethyl)-4-methoxybenzoate

Cat. No.: B1601385
CAS No.: 36755-02-9
M. Wt: 214.64 g/mol
InChI Key: GGMLVQZGDANIEE-UHFFFAOYSA-N
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Description

Methyl 3-(chloromethyl)-4-methoxybenzoate: is an organic compound belonging to the class of benzoates. It features a benzene ring substituted with a methoxy group (-OCH₃) at the 4-position and a chloromethyl group (-CH₂Cl) at the 3-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Blanc Reaction: One common method to synthesize this compound involves the chloromethylation of 4-methoxybenzoic acid. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.

  • Other Methods: Alternative synthetic routes may involve the use of different chloromethylating agents and reaction conditions tailored to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound often involves scaling up the Blanc reaction or similar methods. The process is optimized to ensure high yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, resulting in different derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) and aprotic solvents are typically employed.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Methylated derivatives.

  • Substitution Products: Cyanides, amines, and other functionalized compounds.

Scientific Research Applications

Chemistry: Methyl 3-(chloromethyl)-4-methoxybenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a building block in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound may be used in the development of new drugs, especially those targeting specific biochemical pathways. Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-(chloromethyl)-4-methoxybenzoate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 3-(chloromethyl)-benzoate: Lacks the methoxy group.

  • Methyl 4-methoxybenzoate: Lacks the chloromethyl group.

  • Methyl 3-(chloromethyl)-4-hydroxybenzoate: Has a hydroxyl group instead of a methoxy group.

This compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields. Its unique structure allows for a wide range of chemical transformations, making it an important intermediate in organic synthesis and other applications.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

methyl 3-(chloromethyl)-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-13-9-4-3-7(10(12)14-2)5-8(9)6-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMLVQZGDANIEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80511503
Record name Methyl 3-(chloromethyl)-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36755-02-9
Record name Methyl 3-(chloromethyl)-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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